7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine
Overview
Description
7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that features a thiazolo[5,4-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized to yield the thiazolo[5,4-d]pyrimidine core. . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other substituents can be introduced or replaced using reagents like halogens, alkyl halides, or nucleophiles
Scientific Research Applications
7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine include:
7-chloro-N-(2,6-dimethylphenyl)thiazolo[5,4-d]pyrimidin-2-amine: This compound has a similar core structure but different substituents, leading to variations in biological activity and chemical properties.
7-chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine: Another analog with different substituents, which can affect its interaction with biological targets and its overall efficacy.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
7-chloro-N-(3-methoxyphenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c1-18-8-4-2-3-7(5-8)16-12-17-9-10(13)14-6-15-11(9)19-12/h2-6H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTGIYHLXPAIDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=C(S2)N=CN=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184941 | |
Record name | 7-Chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242240-97-6 | |
Record name | 7-Chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242240-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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